(2-Morpholin-4-ylbutyl)amine

説明

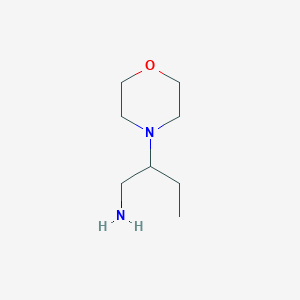

Structure

3D Structure

特性

IUPAC Name |

2-morpholin-4-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPOVRDUODCJCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588390 |

Source

|

| Record name | 2-(Morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953888-69-2 |

Source

|

| Record name | 2-(Morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Morpholin-4-ylbutyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Morpholin-4-ylbutyl)amine is a bifunctional organic molecule featuring a morpholine heterocycle and a primary aliphatic amine, separated by a butyl spacer. The morpholine moiety is a common structural motif in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability. The primary amine group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide outlines a plausible synthetic pathway and the expected analytical characterization of the title compound.

Proposed Synthesis

A reliable and efficient method for the synthesis of this compound can be envisioned through a two-step sequence involving the alkylation of morpholine followed by the reduction of a nitrile group to a primary amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Synthetic Workflow

The proposed synthesis involves the nucleophilic substitution of a halogenated butyronitrile with morpholine, followed by the reduction of the resulting nitrile to the desired primary amine.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Morpholinobutanenitrile

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 eq.), 4-chlorobutyronitrile (1.1 eq.), and sodium carbonate (1.5 eq.) in acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-morpholinobutanenitrile.

Step 2: Synthesis of this compound

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-morpholinobutanenitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow oil |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.[1][2]

Table 1: Predicted NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~2.70 | t | 2H | H-1 | |

| ~1.50 | m | 2H | H-2 | |

| ~1.45 | m | 2H | H-3 | |

| ~2.40 | t | 2H | H-4 | |

| ~2.45 | t | 4H | Morpholine CH₂-N | |

| ~3.70 | t | 4H | Morpholine CH₂-O | |

| ~1.30 | br s | 2H | NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| ~42.0 | C-1 | |

| ~32.0 | C-2 | |

| ~25.0 | C-3 | |

| ~59.0 | C-4 | |

| ~54.0 | Morpholine C-N | |

| ~67.0 | Morpholine C-O |

Note: The amine protons (NH₂) often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. The signal will disappear upon D₂O exchange.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][3]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch | Primary Amine |

| 2850 - 2960 | Strong | C-H stretch | Aliphatic |

| 1580 - 1650 | Medium | N-H bend | Primary Amine |

| 1250 - 1020 | Strong | C-N stretch | Aliphatic Amine |

| 1115 | Strong | C-O-C stretch | Ether (Morpholine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3]

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₄H₈N]⁺ (α-cleavage, loss of butylamine radical) |

| 86 | [M - C₄H₈NH₂]⁺ (α-cleavage, loss of aminobutyl radical) |

| 58 | [C₄H₈N]⁺ (fragment from butylamine chain) |

The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular weight of 158.[3] The base peak is expected to be at m/z 100 due to the formation of the stable morpholinomethyl cation.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The expected analytical data from NMR, IR, and mass spectrometry should serve as a useful reference for researchers undertaking the synthesis and characterization of this and structurally related compounds. While this guide is predictive, it is grounded in the extensive literature on the synthesis and analysis of morpholine derivatives and primary amines, providing a solid foundation for future experimental work.

References

In-Depth Technical Guide on the Physicochemical Properties of (2-Morpholin-4-ylalkyl)amines

Disclaimer: Publicly available information on the specific compound "(2-Morpholin-4-ylbutyl)amine" is limited. Therefore, this guide utilizes the well-characterized and structurally similar compound, 2-(Morpholin-4-yl)propan-1-amine (CAS: 1005-04-5) , as a representative example to illustrate the physicochemical properties, experimental considerations, and biological relevance of this class of molecules.

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a detailed overview of the core physicochemical properties of 2-(Morpholin-4-yl)propan-1-amine, a representative morpholinoalkylamine.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates. Amines, as functional groups, are crucial for molecular interactions and often serve as key pharmacophores. The combination of these two features in compounds like 2-(Morpholin-4-yl)propan-1-amine makes them of significant interest in the exploration of new therapeutic agents.

Physicochemical Data

The quantitative physicochemical data for 2-(Morpholin-4-yl)propan-1-amine are summarized in the table below for clear reference and comparison. These values are critical for computational modeling, formulation development, and predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-ylpropan-1-amine | [PubChem][1] |

| CAS Number | 1005-04-5 | [PubChem][1] |

| Molecular Formula | C₇H₁₆N₂O | [PubChem][1] |

| Molecular Weight | 144.21 g/mol | [PubChem][1] |

| XLogP3-AA (logP) | -0.6 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 3 | [PubChem][1] |

| Exact Mass | 144.126263138 Da | [PubChem][1] |

| Topological Polar Surface Area | 38.5 Ų | [PubChem][1] |

Experimental Protocols

General Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various established routes. A common approach involves the nucleophilic substitution reaction between a suitable amine and a halo-substituted morpholine or a morpholine and a halo-substituted alkane.

Example Protocol: Synthesis of a Morpholine Derivative from a Vicinal Amino Alcohol

A modern and efficient method for synthesizing morpholines involves the cyclization of 1,2-amino alcohols.

Materials:

-

1,2-amino alcohol

-

Ethylene sulfate

-

Potassium tert-butoxide (tBuOK)

-

Suitable solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the 1,2-amino alcohol in the chosen solvent under an inert atmosphere.

-

Add ethylene sulfate to the solution. The reaction is typically a selective monoalkylation of the primary amine.

-

Introduce potassium tert-butoxide (tBuOK) to facilitate the cyclization.

-

The reaction mixture is stirred, often at an elevated temperature (e.g., 60°C), for a period of 2 to 16 hours.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Characterization of a Novel Amine

Once synthesized, a novel amine must be thoroughly characterized to confirm its identity and purity.

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C-N bonds of the amine and the C-O-C of the morpholine ring.

-

Melting Point or Boiling Point Determination: To assess the purity of the compound. For secondary amides derived from the amine, their melting or boiling points can be compared to literature values for identification.[2]

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N) and verify the empirical formula.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine compound.

Biological Activity and Signaling Pathways

While the specific biological activity of 2-(Morpholin-4-yl)propan-1-amine is not extensively documented, the morpholine moiety is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4][5] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][6]

Morpholine-containing compounds often act as dual PI3K/mTOR inhibitors.[6] The oxygen atom of the morpholine ring can form a critical hydrogen bond within the kinase domain of these enzymes, contributing to the inhibitory activity.[3][4]

The following diagram illustrates the inhibitory action of morpholine derivatives on the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(Morpholin-4-yl)propan-1-amine as a representative of the (2-Morpholin-4-ylalkyl)amine class of compounds. The presented data, general experimental protocols, and insights into potential biological activity offer a valuable resource for researchers and drug development professionals. A thorough understanding of these foundational chemical and biological principles is essential for the rational design and development of novel therapeutic agents incorporating the morpholine scaffold.

References

- 1. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Morpholin-4-ylbutyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Morpholin-4-ylbutyl)amine, a morpholine-containing aliphatic amine. Due to its status as a research chemical, publicly available data on this specific compound is limited. This document consolidates the available chemical information and presents a putative synthesis protocol based on established chemical methodologies. Furthermore, it explores potential biological activities by drawing parallels with structurally related morpholine derivatives and discusses hypothetical signaling pathway interactions. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule in drug discovery and development.

Chemical Identification and Properties

This compound, also known by its IUPAC name 2-(4-Morpholinyl)-1-butanamine, is a chemical compound containing a morpholine ring attached to a butylamine backbone. Its unique structural features, combining a versatile heterocyclic moiety with a primary amine, make it a valuable building block in synthetic and medicinal chemistry.[1][2]

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 2-(morpholin-4-yl)butan-1-amine |

| CAS Number | 953888-69-2[3] |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| SMILES | NCC(CC)N1CCOCC1 |

| InChI Key | ISPOVRDUODCJCL-UHFFFAOYSA-N |

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this specific compound. The information below is a combination of data from chemical suppliers and predicted values.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 136-140 °C | [3] |

Putative Synthesis Protocol

General Synthetic Approach: Reductive Amination

A potential synthetic route could involve the reductive amination of a ketone precursor with morpholine, followed by subsequent chemical modifications to introduce the amine functionality. A more direct, albeit hypothetical, two-step process is outlined below.

Step 1: Synthesis of 2-Morpholinobutanenitrile

This step would involve the Strecker synthesis, reacting butanal, morpholine, and a cyanide source (e.g., potassium cyanide) to form the corresponding aminonitrile.

Step 2: Reduction of the Nitrile

The resulting 2-morpholinobutanenitrile can then be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Workflow

Caption: Putative two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The morpholine moiety is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] While there is no specific biological data for this compound, the activities of related compounds suggest potential areas of interest.

Overview of Morpholine in Pharmacology

The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[4][6] Derivatives of morpholine have demonstrated a wide array of biological activities, including:

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and any appended scaffolds.[5] The presence of a primary amine in this compound provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. The aliphatic butyl chain may contribute to the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes.

Hypothetical Signaling Pathway Involvement

Given that many morpholine-containing compounds are kinase inhibitors, it is plausible that derivatives of this compound could be developed to target such pathways. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target for cancer therapeutics. Several morpholine-containing molecules are known to inhibit PI3K.

Caption: Hypothetical inhibition of the PI3K pathway by a derivative.

Conclusion

This compound is a chemical building block with potential applications in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently lacking, the well-established importance of the morpholine scaffold in medicinal chemistry suggests that derivatives of this compound could exhibit interesting pharmacological properties. The synthetic protocols and potential biological activities discussed in this guide provide a starting point for future research and development efforts centered on this molecule. Researchers should note that Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product, highlighting its status as a compound for early-stage discovery.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established scientific principles. The synthesis protocols and biological activities described are putative and have not been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Sigma Aldrich 2-(4-Morpholinyl)-1-butanamine 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. Cbr00406 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-morpholin-4-ylbutan-1-amine CAS#: 953888-69-2 [amp.chemicalbook.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Morpholine Derivatives: A Technical Guide

Abstract

The morpholine moiety, a privileged scaffold in medicinal chemistry, continues to be a focal point in the design and synthesis of novel therapeutic agents. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component for drug development.[1][2] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of novel morpholine derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and insights into the underlying signaling pathways.

Introduction

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a versatile building block in the synthesis of a wide array of biologically active molecules.[1][3] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and a more favorable safety profile.[1][4] This guide delves into the core biological activities of recently developed morpholine derivatives, presenting a consolidated resource for the scientific community.

Anticancer Activity

Novel morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various malignancies through diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various novel morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [5] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [5] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [5] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [5] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | |

| Compound 5h | HT-29 (Colon Adenocarcinoma) | 3.103 ± 0.979 | [6] |

| Compound 10 | B16 (Melanoma) | 0.30 | [7] |

| Spirooxindole Derivative | A549 (Lung Carcinoma) | 1.87 - 4.36 | [7] |

Signaling Pathways in Anticancer Activity

Several morpholine derivatives exert their anticancer effects by modulating critical signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Certain morpholine-containing compounds have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[7] Another key target is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Novel morpholine-based quinazoline derivatives have been identified as potent Bcl-2 inhibitors, thereby promoting programmed cell death in cancer cells.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium

-

96-well plates

-

Test compound (morpholine derivative)

-

Control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for the development of new antimicrobial agents. Novel morpholine derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of morpholine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Staphylococcus aureus | 25 | [7] |

| Staphylococcus epidermidis | 19 | [7] | |

| Bacillus cereus | 21 | [7] | |

| Micrococcus luteus | 16 | [7] | |

| Escherichia coli | 29 | [7] | |

| Candida albicans | 20 | [7] | |

| Aspergillus niger | 40 | [7] | |

| Compound 10 | Mycobacterium smegmatis | - | [8] |

| Compound 8 | Various microorganisms | Active | [8] |

Some morpholine derivatives also act as antibiotic enhancers, reducing the MIC of existing antibiotics against resistant strains.[9][10]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of morpholine derivatives are varied. Some compounds inhibit essential bacterial enzymes, such as urease.[8] Others, like those belonging to the oxazolidinone class (e.g., Linezolid), inhibit bacterial protein synthesis.[8] A significant area of research is the development of morpholine-containing compounds that can overcome multidrug resistance. For instance, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria and interact with the allosteric site of PBP2a in MRSA, thereby restoring the efficacy of β-lactam antibiotics.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Test compound (morpholine derivative)

-

Positive and negative controls

Procedure:

-

Compound Preparation: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of novel morpholine derivatives has been assessed by their ability to inhibit the production of nitric oxide (NO) and their inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

| Compound ID | Assay | Result | Reference |

| Compound 3e | iNOS Inhibition (Anti-inflammatory ratio) | 38 | [11] |

| Compound 3h | iNOS Inhibition (Anti-inflammatory ratio) | 62 | [11] |

| Compound 3k | iNOS Inhibition (Anti-inflammatory ratio) | 51 | [11] |

| Compound 5c | iNOS Inhibition (Anti-inflammatory ratio) | 72 | [11] |

| Compound 5f | iNOS Inhibition (Anti-inflammatory ratio) | 51 | [11] |

| Compound 6c | iNOS Inhibition (Anti-inflammatory ratio) | 35 | [11] |

| Compound 6d | iNOS Inhibition (Anti-inflammatory ratio) | 55 | [11] |

| Compound 6f | iNOS Inhibition (Anti-inflammatory ratio) | 99 | [11] |

| Dexamethasone (Reference) | iNOS Inhibition (Anti-inflammatory ratio) | 32 | [11] |

| V4 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition at non-cytotoxic concentrations | [12] |

| V8 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition at non-cytotoxic concentrations | [12] |

Signaling Pathways in Anti-inflammatory Activity

A key mechanism of action for many anti-inflammatory morpholine derivatives is the inhibition of the iNOS and COX-2 enzymes.[12] These enzymes are crucial for the production of the pro-inflammatory mediators nitric oxide and prostaglandins, respectively. By inhibiting these enzymes, morpholine derivatives can effectively reduce the inflammatory response. Molecular docking studies have shown that these compounds can bind to the active sites of iNOS and COX-2.[12]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Culture medium

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the morpholine derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Morpholine derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these diseases.

Quantitative Data on Neuroprotective Activity

A key target in neuroprotection is the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes can improve cognitive function.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 11g | AChE | 1.94 ± 0.13 | [13] |

| BChE | 28.37 ± 1.85 | [13] |

Mechanisms of Neuroprotective Action

The neuroprotective effects of morpholine derivatives are multifaceted. As mentioned, the inhibition of cholinesterases is a primary mechanism for symptomatic relief in Alzheimer's disease.[13] Additionally, some isoquinoline alkaloids and their derivatives, which can contain a morpholine-like structure, have shown neuroprotective effects by reducing intracellular calcium overload, mitigating oxidative stress, inhibiting neuroinflammation, and regulating autophagy.[14] The ability of many morpholine-containing compounds to cross the blood-brain barrier is a crucial factor in their potential as CNS drugs.[15]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

AChE or BChE enzyme solution

-

Test compound (morpholine derivative)

-

96-well plate

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Novel morpholine derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new therapies for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The continued exploration of the morpholine scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Target Prediction for (2-Morpholin-4-ylbutyl)amine: A Technical Guide Using a Proxy Molecule Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical step in the drug discovery and development pipeline. For novel or uncharacterized small molecules such as (2-Morpholin-4-ylbutyl)amine, in-silico or computational methods provide a rapid and cost-effective approach to generate testable hypotheses about their biological function. Due to the limited publicly available data on this compound, this technical guide will utilize Gefitinib, a well-characterized, FDA-approved drug also containing a morpholine moiety, as a proxy to demonstrate a comprehensive in-silico target prediction workflow. This guide details the methodologies, data presentation, and visualization of key processes, offering a blueprint for the target identification of novel chemical entities.

Introduction to In-Silico Target Prediction

The journey of a drug from a laboratory curiosity to a clinical therapeutic is long and arduous, with target identification being a pivotal initial step. Computational, or in silico, approaches have emerged as indispensable tools in modern pharmacology, enabling researchers to predict the interactions of small molecules with biological macromolecules on a large scale. These methods can be broadly categorized into ligand-based, structure-based, and systems-level approaches.

-

Ligand-Based Methods: These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. By comparing a query molecule to databases of compounds with known targets, potential targets for the query can be inferred.

-

Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, structure-based methods, such as inverse docking, can be employed. This technique involves docking the small molecule of interest into the binding sites of a vast array of protein structures to identify those with the highest binding affinity.

-

Chemogenomic/Systems-Level Approaches: These methods integrate chemical and biological data on a large scale to predict drug-target interactions within the context of biological networks and pathways.

This guide will focus on a structure-based approach using inverse docking, as it is a powerful method for identifying both primary and potential off-targets, which is crucial for understanding the full pharmacological profile of a compound.

Case Study: Gefitinib - A Morpholine-Containing Kinase Inhibitor

Gefitinib (Iressa®) is an approved therapeutic for non-small cell lung cancer that contains a morpholine ring, making it a suitable proxy for demonstrating the target prediction process.

2.1. Known Primary Target and Mechanism of Action

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by its ligands, undergoes a conformational change, dimerizes, and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3][4] In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][5]

Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

2.2. Known Target Interaction Data

The following table summarizes the known interaction of Gefitinib with its primary target, EGFR, as curated from publicly available databases such as DrugBank and ChEMBL.[6][7]

| Target Name | Gene | Action | Binding Affinity (IC50) | Reference |

| Epidermal Growth Factor Receptor | EGFR | Inhibitor | 2-37 nM | [1][3] |

In-Silico Prediction of Off-Targets: A Protocol for Inverse Docking

While Gefitinib is a selective EGFR inhibitor, like most drugs, it may interact with other proteins, leading to off-target effects. Inverse docking is a powerful technique to predict these potential off-targets.[8][9][10]

3.1. Detailed Experimental Protocol

Objective: To identify potential off-targets of Gefitinib using a structure-based inverse docking approach.

Materials:

-

A high-performance computing cluster.

-

Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro).

-

A curated database of 3D human protein structures (e.g., a subset of the Protein Data Bank (PDB)).

-

The 3D structure of Gefitinib.

Protocol:

-

Ligand Preparation: a. Obtain the 3D structure of Gefitinib from a database like PubChem (CID 123631) or DrugBank (DB00317). b. Add hydrogen atoms and assign appropriate protonation states at physiological pH (7.4). c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

-

Target Database Preparation: a. Compile a comprehensive set of human protein structures from the PDB. This set should ideally represent a diverse range of protein families. b. For each protein structure, remove water molecules, co-crystallized ligands, and any other non-protein atoms. c. Add hydrogen atoms and repair any missing side chains or loops. d. Identify potential binding pockets on each protein using a pocket detection algorithm (e.g., fpocket, SiteMap). e. Prepare each receptor for docking by generating the necessary grid maps or other input files required by the docking software.

-

Inverse Docking Simulation: a. Systematically dock the prepared Gefitinib ligand into the identified binding pocket of each protein in the target database. b. Use a robust docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore a wide range of ligand conformations and orientations within each binding site. c. Generate multiple binding poses for each protein-ligand complex.

-

Scoring and Ranking: a. For each protein-ligand complex, calculate the binding affinity using the scoring function of the docking program. This score is typically an estimation of the free energy of binding (e.g., in kcal/mol). b. Rank all the proteins in the database based on their predicted binding affinity for Gefitinib, from the most favorable (most negative score) to the least favorable.

-

Post-Docking Analysis and Hit Prioritization: a. Filter the ranked list to remove proteins with poor docking scores or those with steric clashes. b. Visually inspect the binding poses of the top-ranked protein-ligand complexes to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions). c. Perform a literature search on the top-ranked potential off-targets to determine if there is any existing evidence of their interaction with Gefitinib or similar molecules. d. Prioritize a list of the most promising potential off-targets for subsequent experimental validation.

3.2. Hypothetical Inverse Docking Results

The following table presents a hypothetical list of top-ranked potential off-targets for Gefitinib from an inverse docking screen.

| Rank | Protein Target | Gene | Docking Score (kcal/mol) | Biological Function |

| 1 | Epidermal Growth Factor Receptor (Control) | EGFR | -11.5 | Tyrosine Kinase, Cell Signaling |

| 2 | Src Tyrosine Kinase | SRC | -10.8 | Tyrosine Kinase, Cell Adhesion |

| 3 | Vascular Endothelial Growth Factor Receptor 2 | KDR | -10.5 | Tyrosine Kinase, Angiogenesis |

| 4 | c-Abl Tyrosine Kinase | ABL1 | -10.2 | Tyrosine Kinase, Cell Cycle |

| 5 | p38 Mitogen-Activated Protein Kinase | MAPK14 | -9.9 | Serine/Threonine Kinase, Inflammation |

| 6 | Cyclin-Dependent Kinase 2 | CDK2 | -9.7 | Serine/Threonine Kinase, Cell Cycle |

Note: These are hypothetical results for illustrative purposes.

Experimental Validation of Predicted Targets

It is imperative to experimentally validate the predictions from any in-silico model.[11][12][13] The prioritized list of potential off-targets should be subjected to a series of biochemical and cell-based assays to confirm a direct interaction and to elucidate the functional consequences of this interaction.

4.1. Overview of Experimental Validation Protocols

-

Biochemical Assays:

-

Kinase Inhibition Assays: For predicted kinase off-targets, in vitro kinase assays can be performed to determine the IC50 of Gefitinib against the purified enzyme.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity (KD) and kinetics of the interaction between Gefitinib and the purified target protein in real-time.

-

-

Cell-Based Assays:

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that Gefitinib binds to the predicted target in a cellular context.

-

Western Blotting: If the predicted off-target is a kinase, western blotting can be used to assess the phosphorylation status of its known downstream substrates in cells treated with Gefitinib.

-

Phenotypic Assays: Cell viability, migration, or invasion assays can be conducted in cell lines where the predicted off-target is known to play a critical role to assess the functional outcome of the interaction.

-

Conclusion

References

- 1. Gefitinib - Wikipedia [en.wikipedia.org]

- 2. medschool.co [medschool.co]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. oncologynewscentral.com [oncologynewscentral.com]

- 6. sting.sdu.edu.tr [sting.sdu.edu.tr]

- 7. academic.oup.com [academic.oup.com]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 11. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Unraveling the Molecular Mysteries of (2-Morpholin-4-ylbutyl)amine: A Deep Dive into its Mechanism of Action

A comprehensive exploration of the pharmacodynamics and cellular interactions of (2-Morpholin-4-ylbutyl)amine remains a significant area of ongoing scientific inquiry. At present, there is a notable absence of publicly available, in-depth scientific literature detailing the specific mechanism of action, quantitative biological data, and established experimental protocols for this particular compound.

While the morpholine moiety is a well-recognized pharmacophore present in numerous biologically active compounds, the specific arrangement and functional groups of this compound define a unique chemical entity. General searches for this compound and its close structural analogs have not yielded the specific data required to construct a detailed technical guide on its core mechanism of action.

The broader class of morpholine-containing molecules exhibits a wide array of pharmacological activities, acting on various biological targets. These activities range from anticancer and anti-inflammatory effects to acting as inhibitors of enzymes like kinases and cholinesterases. However, extrapolating a specific mechanism for this compound from this general information would be speculative and scientifically unsound.

To facilitate future research and drug development efforts focused on this compound, this guide outlines the hypothetical experimental workflows and signaling pathways that could be investigated to elucidate its mechanism of action. The following sections provide a template for the types of data, protocols, and visualizations that would be essential for a comprehensive understanding of this compound's biological effects.

Hypothetical Target Identification and Validation Workflow

The initial step in characterizing the mechanism of action of a novel compound is to identify its molecular target(s). A multi-pronged approach is often the most effective.

Figure 1. A potential workflow for identifying and validating the molecular target(s) of this compound.

Potential Signaling Pathway Modulation

Once a target is validated, the subsequent step is to understand how the interaction of this compound with its target modulates intracellular signaling pathways. Given the structural motifs, several pathways could be hypothetically involved.

Putative Kinase Inhibition Pathway

Many morpholine-containing compounds are known to be kinase inhibitors. If this compound were to act as a kinase inhibitor, its mechanism could be visualized as follows:

Navigating the Labyrinth of Drug Discovery: An In-depth Technical Guide to the Exploratory Screening of (2-Morpholin-4-ylbutyl)amine Libraries

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a complex journey, often beginning with the exploration of vast chemical libraries. Among the privileged structures in medicinal chemistry, the morpholine moiety has garnered significant attention due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This technical guide delves into the core aspects of the exploratory screening of a specific class of morpholine-containing compounds: (2-Morpholin-4-ylbutyl)amine libraries. This document provides a framework for the synthesis, screening, and preliminary characterization of these libraries, with a focus on identifying promising hit compounds for further drug development.

The this compound Scaffold: A Promising Starting Point

The this compound scaffold combines the beneficial attributes of the morpholine ring with a flexible butylamine linker. This combination offers opportunities for diverse functionalization, allowing for the creation of large and structurally varied compound libraries. The morpholine group can enhance aqueous solubility and metabolic stability, while the amino group provides a key site for interaction with biological targets and for further chemical modification.[3][4]

Synthesis of a this compound Library: A Representative Protocol

The construction of a diverse compound library is the foundational step in any screening campaign. A common approach to synthesizing a this compound library involves a multi-step process starting from commercially available reagents. The following is a representative, generalized protocol.

Experimental Protocol: Library Synthesis

-

Step 1: Reductive Amination. A ketone precursor is reacted with morpholine under reductive amination conditions. This is a crucial step to introduce the morpholine moiety.

-

Step 2: Functional Group Interconversion. The resulting intermediate undergoes a series of reactions to introduce a leaving group, preparing the molecule for the introduction of the butylamine chain.

-

Step 3: Alkylation. The intermediate is then reacted with a protected aminobutyl derivative to form the core this compound scaffold.

-

Step 4: Diversification. The terminal amino group of the butylamine chain is deprotected and can then be acylated, alkylated, or reacted with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to generate a diverse library of final compounds. This diversification is often carried out in a parallel synthesis format to generate a large number of unique molecules efficiently.

High-Throughput Screening (HTS): Identifying Hits from the Library

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay.[5][6] The goal of the primary screen is to identify "hits" - compounds that exhibit a desired biological activity.

A Generic High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for an HTS campaign.

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screening: Cell Viability Assays

A common primary screening strategy for identifying potential anticancer agents is to assess the effect of the library compounds on the viability of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[7]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The this compound library compounds are added to the wells at a fixed concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each compound relative to the vehicle control. Compounds that cause a significant reduction in cell viability are considered "hits".

Illustrative Screening Data

The following table presents a hypothetical summary of primary screening data for a subset of a this compound library.

| Compound ID | R1 Group | R2 Group | % Cell Viability (MCF-7) at 10 µM | % Cell Viability (A549) at 10 µM |

| MBL-001 | H | Phenyl | 95.2 | 98.1 |

| MBL-002 | H | 4-Chlorophenyl | 45.7 | 52.3 |

| MBL-003 | H | 4-Methoxyphenyl | 88.9 | 91.5 |

| MBL-004 | Methyl | Phenyl | 92.1 | 94.6 |

| MBL-005 | Methyl | 4-Chlorophenyl | 33.8 | 41.2 |

| MBL-006 | Methyl | 4-Methoxyphenyl | 85.3 | 88.7 |

| MBL-007 | Ethyl | Phenyl | 89.5 | 90.3 |

| MBL-008 | Ethyl | 4-Chlorophenyl | 28.1 | 35.9 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Secondary Assays: Elucidating the Mechanism of Action

Hits identified in the primary screen are subjected to secondary assays to confirm their activity and to begin to elucidate their mechanism of action. A common follow-up is to assess whether the compounds induce apoptosis (programmed cell death).

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Cancer cells are treated with the hit compounds at various concentrations for a defined period.

-

Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.

Potential Signaling Pathway: PI3K/Akt/mTOR

Many morpholine-containing compounds have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] Therefore, it is a plausible hypothesis that active compounds from a this compound library may exert their effects by modulating this pathway.

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design and synthesis of a diverse morpholine template library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of (2-Morpholin-4-ylbutyl)amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-Morpholin-4-ylbutyl)amine analogs, a class of compounds of significant interest in medicinal chemistry. This document details the key analytical techniques, experimental protocols, and relevant biological pathways associated with these molecules, presenting data in a clear and accessible format to aid in research and development.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring, a common feature in medicinal chemistry, is often introduced to improve the physicochemical properties of compounds, such as aqueous solubility and metabolic stability.[1] Analogs of this scaffold have shown promise as inhibitors of critical cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[2][3][4] The structural elucidation of these analogs is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

This guide will cover the primary analytical methods used for the characterization of this compound analogs, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Detailed experimental protocols and data interpretation are provided to assist researchers in their laboratory work.

Analytical Techniques and Data Presentation

The definitive identification and characterization of this compound analogs rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of these analogs in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. Key characteristic signals for the this compound scaffold include:

-

Morpholine Protons: Two distinct multiplets corresponding to the protons on the carbons adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.5 ppm) atoms.

-

Butyl Chain Protons: A series of multiplets for the methylene groups of the butyl chain.

-

Amine Proton: A broad signal whose chemical shift is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Characteristic chemical shifts include:

-

Morpholine Carbons: Signals for the carbons adjacent to the oxygen (δ ~67 ppm) and nitrogen (δ ~54 ppm).

-

Butyl Chain Carbons: Signals corresponding to the four carbons of the butyl chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Morpholines. [2][5]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Morpholine H-2, H-6 (O-CH₂) | 3.65 - 3.80 | 66.5 - 67.5 |

| Morpholine H-3, H-5 (N-CH₂) | 2.40 - 2.60 | 53.0 - 54.0 |

| N-CH₂ (butyl) | 2.30 - 2.50 | 57.0 - 59.0 |

| CH₂ (butyl) | 1.40 - 1.60 | 25.0 - 28.0 |

| CH₂ (butyl) | 1.30 - 1.50 | 22.0 - 24.0 |

| CH₃ (terminal, if applicable) | 0.85 - 0.95 | 13.5 - 14.5 |

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including stereochemistry and conformation. While specific crystal structures for this compound analogs are not widely published, data from closely related structures provide valuable insights into bond lengths, angles, and potential intermolecular interactions.

Table 2: Selected Crystallographic Data for a Related Morpholine Derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [6]

| Parameter | Value |

| Empirical Formula | C₁₈H₂₀N₂O₂ |

| Formula Weight | 296.36 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 12.4554 (6) |

| b (Å) | 8.2204 (4) |

| c (Å) | 30.6681 (17) |

| V (ų) | 3140.1 (3) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.254 |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized analogs. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula. Fragmentation patterns observed in tandem MS/MS experiments can provide further structural information.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound analogs.

General Synthesis of N-Aryl-(2-Morpholin-4-ylbutyl)amine Analogs

A common route for the synthesis of these analogs is through the N-arylation of (2-Morpholin-4-yl)butylamine with a suitable aryl halide.

Protocol:

-

To a reaction vessel, add (2-Morpholin-4-yl)butylamine (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Add a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis

Protocol:

-

Accurately weigh 5-10 mg of the purified analog for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

X-ray Crystal Growth

Protocol:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

-

Alternatively, use vapor diffusion by placing the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.

-

Monitor for the formation of single crystals suitable for X-ray diffraction analysis.

Biological Context and Signaling Pathways

This compound analogs often exhibit biological activity by targeting key signaling pathways involved in cell growth, proliferation, and survival. A predominant target for morpholine-containing compounds is the PI3K/Akt/mTOR pathway.[3][4]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[7]

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

This compound analogs can act as inhibitors of PI3K, thereby blocking the downstream signaling cascade and leading to decreased cell proliferation and survival.[4]

Experimental and Logical Workflows

Workflow for Structural Elucidation

The process of structurally elucidating a novel this compound analog follows a logical progression of experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

Predicting the ADMET Profile of (2-Morpholin-4-ylbutyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Morpholin-4-ylbutyl)amine, a molecule incorporating both a morpholine ring and a primary amine, presents a unique pharmacological profile. The morpholine moiety is a well-regarded scaffold in medicinal chemistry, often included to enhance physicochemical and metabolic properties, potentially leading to improved pharmacokinetics.[1][2][3] This technical guide provides a predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile for this compound. The predictions are based on established principles for morpholine-containing compounds and primary amines, and are supplemented with detailed in silico and in vitro experimental protocols for validation. The aim is to equip researchers with the necessary information to guide further development and preclinical assessment of this compound and its analogues.

Predicted ADMET Profile

The following tables summarize the predicted ADMET properties of this compound. These predictions are derived from computational models and the known characteristics of its structural motifs. It is critical to note that these are predictive values and require experimental validation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication for ADMET |

| Molecular Weight | 158.24 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| logP | ~0.5 - 1.5 | Balanced lipophilicity suggests good membrane permeability and aqueous solubility |

| pKa (most basic) | ~9.5 - 10.5 (Primary Amine) | Primarily ionized at physiological pH, impacting absorption and distribution |

| Aqueous Solubility | High | Favorable for formulation and dissolution |

| Polar Surface Area | ~41.5 Ų | Suggests good oral absorption and cell permeability |

Table 2: Predicted ADME Properties

| Parameter | Predicted Outcome | Rationale and Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Low molecular weight and balanced lipophilicity are favorable. Ionization at gut pH may reduce passive diffusion. |

| Caco-2 Permeability | Moderate | The molecule's size and polarity suggest it may cross intestinal epithelium. Efflux transporter interaction is possible. |

| P-gp Substrate | Possible | Amine-containing structures can be substrates for P-glycoprotein, potentially limiting oral absorption and brain penetration. |

| Distribution | ||

| Volume of Distribution (Vd) | Moderate to High | The basic nature of the primary amine can lead to tissue binding, increasing the apparent volume of distribution. |

| Plasma Protein Binding | Low to Moderate | Expected due to hydrophilicity. Low binding generally correlates with a shorter half-life and wider distribution. |

| Blood-Brain Barrier (BBB) Permeability | Possible | The morpholine moiety can improve BBB penetration.[1] However, the primary amine's ionization and potential P-gp efflux may be limiting factors. |

| Metabolism | ||

| Primary Metabolic Pathways | Oxidation of the morpholine ring, N-dealkylation, and oxidation of the primary amine by MAO and other oxidases. | The morpholine ring is generally metabolically stable. The primary amine is a likely site for metabolic modification. |

| CYP450 Inhibition | Low | Morpholine-containing compounds often exhibit a low potential for CYP450 inhibition. |

| Metabolic Stability | Moderate | The primary amine may be susceptible to rapid metabolism, potentially leading to a shorter half-life. |

| Excretion | ||

| Primary Route of Excretion | Renal | As the compound is hydrophilic, renal clearance of the parent drug and its metabolites is the most probable route of excretion. |

Table 3: Predicted Toxicity Profile

| Endpoint | Predicted Risk | Rationale and Implication |

| hERG Inhibition | Low | The structural features do not strongly suggest a high risk of hERG channel blockade, a key factor in cardiotoxicity. |

| Cytotoxicity | Low to Moderate | High concentrations may exhibit cytotoxicity, a common feature of primary amines. |

| Genotoxicity (Ames) | Low | The structure does not contain typical alerts for mutagenicity. |

| Hepatotoxicity | Low | No clear structural alerts for liver toxicity are present. |

| Nephrotoxicity | Possible | Morpholine itself has been associated with kidney damage in animals at high doses.[4] |

In Silico ADMET Modeling Workflow

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting ADMET properties, thereby reducing the time and cost associated with experimental studies.[5][6]

Caption: In silico ADMET prediction workflow.

Experimental Protocols for ADMET Profiling

Experimental validation of the predicted ADMET properties is essential. The following are standard protocols for key in vitro ADMET assays.

Absorption

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of the compound across an artificial membrane.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells.

-

The acceptor plate, containing buffer, is placed in contact with the donor plate.

-

The plates are incubated at room temperature for a specified period (e.g., 4-16 hours).

-

The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Permeability is calculated based on the amount of compound that has crossed the membrane.

-

Caco-2 Permeability Assay

-

Objective: To evaluate the permeability of the compound across a monolayer of human intestinal cells (Caco-2), which serves as a model for the intestinal barrier.

-

Methodology:

-

Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.

-

The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer Yellow).

-

The test compound is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side.

-

Samples are taken from the basolateral side at various time points.

-

To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

-

Compound concentrations are quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-gp.

-

Metabolism

Metabolic Stability in Liver Microsomes

-

Objective: To determine the in vitro metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s).

-

Methodology:

-

The test compound is incubated with liver microsomes (human, rat, or mouse) and a cofactor solution (NADPH) at 37°C.

-

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

-

Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To assess the potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Methodology:

-

The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform.

-

The metabolic reaction is initiated by the addition of NADPH.

-

The formation of the metabolite of the probe substrate is measured by fluorescence or LC-MS/MS.

-

The inhibition of metabolite formation by the test compound is compared to a vehicle control.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

-

Distribution

Plasma Protein Binding Assay (Equilibrium Dialysis)

-

Objective: To determine the extent to which the compound binds to plasma proteins.

-

Methodology:

-

An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

-

Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.

-

The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

-

At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The percentage of the compound bound to plasma proteins is calculated.

-

Toxicity